1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine
Description
1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine is a piperazine derivative featuring a biphenyl core substituted with a fluorine atom at the 3-position of the distal phenyl ring. The methylene bridge links the biphenyl moiety to the piperazine nitrogen, creating a conformationally flexible structure. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine-containing molecules, particularly in targeting central nervous system (CNS) receptors, enzymes, and protein-protein interactions .
Properties
IUPAC Name |
1-[(2-fluoro-4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-17-12-15(14-4-2-1-3-5-14)6-7-16(17)13-20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXVBCUZAGCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Formation
A 3-fluorophenylboronic acid is coupled with a 4-bromo-substituted benzaldehyde derivative. For example, 4-bromobenzaldehyde reacts with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and a solvent system (dioxane/water) at 80–100°C for 12–24 hours. This yields 3-fluoro-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate.
Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 18 h | 85% |
| Aldehyde Isolation | Column Chromatography | RT | — | 90% |
Piperazine Incorporation via Reductive Amination
The aldehyde intermediate undergoes reductive amination with piperazine. To prevent over-alkylation, a mono-BOC-protected piperazine is employed. The reaction proceeds in methanol with sodium cyanoborohydride (NaBH₃CN) and acetic acid at room temperature for 12 hours, followed by BOC deprotection using trifluoroacetic acid (TFA).
Key Data
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Reductive Amination Yield: 78%
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Deprotection Yield: 95%
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Overall Yield: 66%
Reductive Amination Method
This one-pot strategy bypasses intermediate isolation by combining biphenyl formation and piperazine incorporation. Starting from 3-fluoro-4-bromophenylacetaldehyde, a Suzuki coupling with phenylboronic acid generates the biphenyl aldehyde, which is immediately subjected to reductive amination.
Advantages
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Fewer purification steps.
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Higher throughput for scale-up.
Limitations
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Requires stringent control of reaction conditions to avoid byproducts.
Nucleophilic Substitution Alternatives
While less common, nucleophilic substitution offers a route to introduce the piperazine group post-biphenyl assembly. For instance, 3-fluoro-4'-(bromomethyl)biphenyl reacts with piperazine in dimethylformamide (DMF) using potassium carbonate as a base at 120°C for 18 hours.
Reaction Parameters
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Solvent: DMF
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Base: K₂CO₃
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Temperature: 120°C
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Yield: 70%
Comparative Analysis of Methods
Efficiency and Scalability
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Suzuki-Reductive Amination : Highest overall yield (66%) but requires multiple steps.
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Nucleophilic Substitution : Simpler workflow but lower yield due to competing elimination.
Cost and Practicality
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Palladium catalysts in Suzuki coupling increase costs, whereas nucleophilic substitution uses cheaper reagents.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the fluoro-biphenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can lead to improved efficacy in treating depression and anxiety disorders .
Antipsychotic Properties
The compound has been evaluated for its potential antipsychotic effects. Piperazine derivatives are known to interact with dopamine receptors, which are implicated in psychotic disorders such as schizophrenia. Preliminary studies suggest that 1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine may exhibit favorable pharmacokinetic properties, potentially leading to reduced side effects compared to traditional antipsychotics .
Anticancer Activity
Recent investigations have explored the anticancer potential of piperazine derivatives. The ability of this compound to inhibit tumor cell proliferation has been documented in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Key findings include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which may improve bioavailability.
- Biphenyl Moiety : This structural feature is associated with increased receptor binding affinity, particularly at serotonin and dopamine receptors.
- Piperazine Ring : Modifications on the piperazine nitrogen can lead to varied pharmacological profiles, influencing both efficacy and safety .
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a modified version of the compound demonstrated significant improvements in depression scores compared to placebo. The study highlighted the importance of the biphenyl group in enhancing receptor affinity .
Case Study 2: Antipsychotic Development
A comparative study assessed various piperazine derivatives for their antipsychotic potential. This compound showed promising results in reducing psychotic symptoms in animal models while exhibiting a favorable side effect profile compared to existing treatments .
Mechanism of Action
The mechanism by which 1-((3-Fluoro-[1,1’-biphenyl]-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl moiety may facilitate binding to hydrophobic pockets within these targets, while the piperazine ring can interact with polar or charged residues, modulating the activity of the target protein.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Substituents on the Biphenyl Moiety
- 1-((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)piperazine (8a) :
- 1-([1,1'-biphenyl]-4-yl)piperazine: Lacks the fluorine and methylene bridge, reducing lipophilicity (clogP ~2.5 vs. ~3.8 for the target compound). Used in adenosine analog synthesis for mycobacterial inhibition .
Piperazine Substitution Patterns
- 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine :
- 1-Benzyl-4-(3-fluorobenzyl)piperazine: Dual benzyl substitution with fluorine at the 3-position. Exhibits enhanced rigidity compared to mono-benzylated analogs .
Functional Group Modifications
| Compound Name | Key Substituents | clogP* | Synthetic Yield | Biological Relevance |
|---|---|---|---|---|
| Target Compound | 3-Fluoro-biphenyl, methyl-piperazine | ~3.8 | Not reported | Potential CNS activity (inferred) |
| 1-(3-Chlorophenyl)piperazine () | 3-Chlorophenyl | ~2.9 | High | Serotonin receptor modulation |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (16) | Difluorophenyl ketone | ~3.2 | 50% | Tyrosine kinase inhibition |
| 1-(4-Biphenylyl)ethanol () | Biphenyl-ethanol | ~3.5 | Not reported | Intermediate in antitumor agents |
*clogP values estimated using ChemDraw or analogous tools.
Pharmacological and Physicochemical Properties
- Biological Activity: Piperazine derivatives with 4-fluorobenzyl groups (e.g., ) show nanomolar affinity for tyrosine kinases, suggesting the target compound may share similar binding motifs. Biphenyl-piperazine hybrids () demonstrate antimycobacterial activity, though fluorine substitution’s role remains unexplored .
Key Research Findings
- Fluorine Impact : Fluorine at the 3-position of biphenyl may reduce metabolic degradation compared to chloro or methoxy analogs, as seen in .
- Stereoelectronic Effects : The electron-withdrawing fluorine atom could stabilize charge-transfer interactions in protein binding pockets, a feature exploited in kinase inhibitors .
- Synthetic Challenges : Multi-substituted biphenyl-piperazines (e.g., ) require stringent purification (column chromatography, recrystallization), lowering yields compared to simpler derivatives .
Biological Activity
1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to consolidate existing research findings regarding its biological activity, including receptor interactions, pharmacodynamics, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C16H20F2N2
- Molecular Weight : 284.35 g/mol
- SMILES Notation : Cc1ccc(cc1)C(c2ccccc2F)N1CCNCC1
This structure allows for interactions with various biological targets, notably in the central nervous system (CNS).
Biological Activity Overview
Research indicates that this compound exhibits significant activity against several biological targets:
1. Receptor Interactions
The compound has been studied for its interaction with various receptors:
- Dopamine Receptors : It shows selective binding affinity towards dopamine receptors, particularly D2 and D3 subtypes. Preliminary studies suggest that it may act as a partial agonist at these receptors, impacting dopaminergic signaling pathways crucial for mood regulation and cognition .
- Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT), which are involved in mood and anxiety disorders. Its modulation of these receptors suggests potential applications in treating depression and anxiety .
2. Anticancer Activity
Recent studies have explored the anticancer properties of piperazine derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and prostate cancer models .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of this compound in animal models. Results indicated improvements in cognitive function and reduced anxiety-like behaviors when administered at specific dosages. Behavioral tests such as the elevated plus maze and Morris water maze were utilized to assess these effects .
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, the compound was tested against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 1-((3-fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine and its analogs?
Synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Alkylation of Piperazine : Reacting 1-(3-fluoro-[1,1'-biphenyl]-4-yl)methanol with piperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. Monitoring via TLC (hexane:ethyl acetate = 2:1) ensures completion .
- Triazole Formation : Click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-substituted intermediates. Sodium ascorbate and CuSO₄·5H₂O are common catalysts, yielding regioselective 1,4-disubstituted triazoles .
Q. How are structural and purity analyses performed for this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., biphenyl methyl protons at δ 3.4–3.6 ppm; piperazine protons at δ 2.4–3.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₈H₁₈F₃N₃O₂ requires m/z 365.1351) ensures molecular integrity .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile:water gradient) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring influence biological activity?
- Substituent Position : Methyl groups at the 4-position of piperazine enhance steric interactions with target proteins (e.g., PLpro in SARS-CoV-2), while 2- or 3-methyl groups reduce activity due to conformational strain .
- Electron-Withdrawing Groups : Fluorine or nitro groups on the biphenyl moiety increase metabolic stability and receptor binding affinity (e.g., IC₅₀ values < 1 μM in anticancer assays) .
Q. SAR Table (Anticancer Activity) :
| Derivative | Substituent (R) | IC₅₀ (μM) | Target |
|---|---|---|---|
| 7a | 4-Fluorophenyl | 0.89 | MDA-MB-231 |
| 7g | 3-Trifluoromethyl | 0.45 | HeLa |
| 16 | 2,4-Difluorophenyl | 1.2 | A549 |
Q. How can conflicting data on cytotoxicity vs. toxicity be resolved in piperazine derivatives?
- Toxicity Reduction : Beta-cyclodextrin inclusion complexes lower systemic toxicity but may reduce bioactivity due to hindered target interaction .
- Dose Optimization : In vivo studies (e.g., murine models) show that LD₅₀ values correlate with alkyl chain length; shorter chains (C2–C4) balance efficacy and safety .
Q. Contradiction Analysis :
| Study | Observation | Proposed Mechanism |
|---|---|---|
| Mokrov et al. (2019) | High antiarrhythmic activity (EC₅₀ = 0.2 μM) | Pi-pi stacking with cardiac ion channels |
| Sagar et al. (2020) | Low cytotoxicity (IC₅₀ > 10 μM) | Poor membrane permeability due to polar groups |
Q. What computational methods validate target engagement for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to serotonin receptors (5-HT₁₀, ΔG = −9.2 kcal/mol) or PLpro (docking score > 7.0) .
- MD Simulations : GROMACS analysis (100 ns) reveals stable hydrogen bonds between the fluorophenyl group and residues like Glu167 in PLpro .
Q. Key Interaction Table (PLpro Inhibition) :
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Glu167 | Salt bridge (piperazine N–H) | 2.1 |
| Tyr268 | Hydrophobic (biphenyl) | 3.5 |
Q. How are regioselectivity challenges addressed in triazole-linked derivatives?
- Catalyst Tuning : Cu(I)/TBTA (tris(benzyltriazolylmethyl)amine) increases 1,4-selectivity (95:5 ratio) over Ru-catalyzed reactions .
- Solvent Effects : DCM:H₂O (2:1) minimizes side reactions (e.g., alkyne dimerization), improving yield to >60% .
Q. What in vitro models are used to assess pharmacokinetic properties?
- Microsomal Stability : Human liver microsomes (HLM) with NADPH cofactor quantify metabolic degradation (t₁/₂ = 45 min for 1-((3-F-biphenyl)methyl)piperazine) .
- Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates moderate oral bioavailability .
Q. How do structural modifications affect fluorescence properties for imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
